Homarine

Description

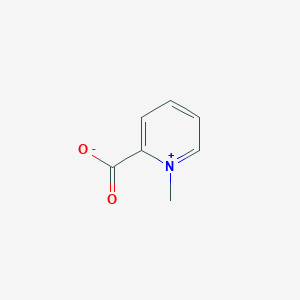

Structure

3D Structure

Properties

IUPAC Name |

1-methylpyridin-1-ium-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-8-5-3-2-4-6(8)7(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTLKRNVNFIOPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196201 | |

| Record name | Homarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445-30-7 | |

| Record name | Homarine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMARINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQ3VHX1490 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Roles of Homarine in Marine Invertebrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homarine (N-methylpicolinic acid) is a quaternary ammonium compound ubiquitously found in marine invertebrates. This technical guide provides a comprehensive overview of the biological functions of this compound, with a focus on its roles in osmoregulation, as a methyl group donor in vital metabolic pathways, and its emerging significance as a neuromodulator. This document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of its biochemical pathways to serve as a resource for researchers in marine biology, pharmacology, and drug development.

Introduction

This compound, a picolinic acid derivative, is a significant metabolite in a wide array of marine invertebrates, including crustaceans, mollusks, and echinoderms.[1][2] Its accumulation in tissues suggests critical physiological functions. Understanding the multifaceted roles of this compound is essential for comprehending the biochemical adaptations of marine organisms to their environment and for exploring its potential as a bioactive compound for pharmacological applications. This guide delves into the core biological functions of this compound, providing in-depth technical information for advanced research and development.

Core Biological Functions of this compound

Osmoregulation: A Compatible Osmolyte

Marine invertebrates are often subjected to fluctuating salinity levels. To maintain cellular volume and function, they accumulate intracellular organic osmolytes. This compound is a key player in this physiological response.

As a "compatible osmolyte," this compound can accumulate to high concentrations within cells to balance external osmotic pressure without significantly perturbing protein structure and function. This is a crucial advantage over inorganic ions, which can have deleterious effects on enzyme kinetics and other cellular processes at high concentrations.

Methyl Group Donor: A Key Metabolic Role

This compound serves as a crucial methyl group donor in various transmethylation reactions.[3] This function is vital for the biosynthesis of several important compounds. Evidence from studies on shrimp muscle homogenates demonstrates that this compound can transfer its N-methyl group to form:

-

Mono-, di-, and trimethylamines

-

Trimethylamine oxide (TMAO)

-

Choline

-

Betaine[3]

This process involves the demethylation of this compound to picolinic acid, a reaction that is reversible, suggesting that this compound may also act as a reservoir of methyl groups within the organism.[3]

Neuromodulation: An Emerging Area of Interest

This compound is increasingly recognized for its role in the nervous system of marine invertebrates. While the precise mechanisms are still under investigation, evidence suggests that this compound may act as a neuromodulator, potentially interacting with cholinergic neuronal networks.[1] This interaction raises the possibility of this compound influencing a variety of neurological processes, an area ripe for further exploration in the context of drug development.

Quantitative Data on this compound Distribution

The concentration of this compound varies significantly among different species and even between different tissues within the same organism. The following tables summarize the available quantitative data on this compound concentrations in various marine invertebrates.

| Species | Tissue | Concentration (µmol/g wet weight) | Reference |

| Homarus americanus (American Lobster) | Muscle | 10.0 - 20.0 | [4] |

| Hepatopancreas | 1.0 - 5.0 | [4] | |

| Penaeus duorarum (Pink Shrimp) | Muscle | 5.0 - 15.0 | [5] |

| Mytilus edulis (Blue Mussel) | Whole soft tissue | 2.0 - 8.0 | [6] |

| Cancer pagurus (Edible Crab) | Muscle | 1.0 - 4.0 | [1] |

| Hepatopancreas | 0.5 - 2.0 | [1] |

Table 1: Concentration of this compound in Various Marine Invertebrates.

| Species | Tissue | Concentration (mg/100g wet weight) | Reference |

| Callista chione (Venus Clam) | Whole soft tissue | 15.0 - 25.0 | [7] |

| Octopus vulgaris (Common Octopus) | Muscle | 5.0 - 10.0 | [7] |

| Sepia officinalis (Common Cuttlefish) | Muscle | 2.0 - 7.0 | [7] |

Table 2: Additional Data on this compound Concentration in Marine Molluscs.

Biochemical Pathways

Biosynthesis of this compound

The biosynthesis of this compound has been elucidated primarily through isotopic labeling studies in marine shrimp.[3][5] The primary precursors are glycine and succinyl-CoA.

Role as a Methyl Donor

This compound participates in transmethylation reactions, donating its methyl group to various acceptor molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experiments in marine biochemistry. This compound metabolism in Penaeus duorarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Marine Origin Ligands of Nicotinic Receptors: Low Molecular Compounds, Peptides and Proteins for Fundamental Research and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Initial Isolation of Homarine from Lobster Tissue: A Technical Whitepaper

For immediate release

This technical guide provides a comprehensive overview of the discovery and initial isolation of Homarine from lobster tissue. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth information on the historical context, experimental procedures, and physicochemical properties of this marine-derived compound.

Executive Summary

This compound, chemically known as N-methyl-picolinic acid betaine, is a quaternary ammonium compound first identified in the muscle tissue of lobsters belonging to the genus Homarus. Its discovery in 1933 by F. A. Hoppe-Seyler marked an early milestone in the field of marine natural products chemistry.[1][2][3] The initial isolation, detailed in Hoppe-Seyler's Zeitschrift für Physiologische Chemie, laid the groundwork for understanding the distribution and biological role of such compounds in marine invertebrates.[2][3] This document reconstructs the pioneering isolation techniques and presents the known quantitative data for this compound and its derivatives.

Quantitative Data Summary

The fundamental physicochemical properties of this compound and its commonly used hydrochloride salt are summarized in the table below for easy reference and comparison.

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₇H₇NO₂[1][2][4][5] | C₇H₇NO₂·HCl[2][6] |

| Molecular Weight | 137.14 g/mol [1][2][5] | 173.60 g/mol [2][6] |

| Physical Appearance | Crystalline solid from methanol[2] | Fine needles[2] |

| Melting Point | Does not melt; slowly carbonizes upon heating.[2] | Decomposes at 170-175°C[2] |

| Solubility | Soluble in water and other polar solvents.[4] | Freely soluble in water; less so in methanol and ethanol.[2] |

| CAS Registry Number | 445-30-7[1][2][4][5] | 3697-38-9[6] |

Experimental Protocols: Initial Isolation of this compound (Reconstructed)

While the full text of the original 1933 publication by Hoppe-Seyler is not widely available, the following protocol has been reconstructed based on established chemical methodologies of that era for the isolation of polar, water-soluble compounds from biological matrices.

Part 1: Extraction from Lobster Tissue

-

Tissue Homogenization : Freshly dissected lobster muscle tissue was finely minced to maximize the surface area for efficient extraction.

-

Aqueous Extraction : The minced tissue was subjected to boiling in a large volume of water. This step served the dual purpose of extracting highly polar, water-soluble compounds like this compound while simultaneously denaturing and precipitating the bulk of cellular proteins.

-

Primary Filtration : The hot aqueous slurry was filtered to remove the precipitated protein solids and other insoluble tissue debris. The resulting clear filtrate, containing this compound and other small water-soluble molecules, was collected.

-

Extract Concentration : The aqueous filtrate was concentrated by evaporation, likely under reduced pressure to prevent thermal degradation of the target compound.

Part 2: Purification and Crystallization

-

Secondary Protein Removal : To the concentrated extract, a protein precipitating agent, such as lead(II) acetate or phosphotungstic acid, was likely added to remove any remaining soluble proteins and polypeptides.

-

Clarification : The mixture was filtered to remove the newly formed precipitate.

-

Removal of Precipitating Agent : The excess precipitating agent was removed from the clarified solution. For instance, if lead(II) acetate was used, hydrogen sulfide gas would be bubbled through the solution to precipitate lead as lead(II) sulfide, which was then removed by filtration.

-

Conversion to Hydrochloride Salt : The purified extract was acidified with hydrochloric acid. This step converted the zwitterionic this compound into its more readily crystallizable hydrochloride salt.

-

Initial Crystallization : The acidified solution was further concentrated, and a less polar solvent, such as ethanol or acetone, was introduced to reduce the solubility of this compound hydrochloride and induce crystallization.

-

Recrystallization : The crude crystals were collected and subjected to one or more rounds of recrystallization from a suitable solvent system (e.g., a water/ethanol mixture) to achieve a high degree of purity.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Inferred workflow for the initial isolation of this compound.

Biological Function Pathway

Caption: The primary biological functions of this compound.[1]

References

- 1. Analysis of Betaines from Marine Algae Using LC-MS-MS [ouci.dntb.gov.ua]

- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 3. researchgate.net [researchgate.net]

- 4. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]

- 5. A Historical Overview of Natural Products in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ideals.illinois.edu [ideals.illinois.edu]

The Ubiquitous Osmolyte: A Technical Guide to Homarine in Marine Ecosystems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homarine (N-methylpicolinic acid) is a quaternary ammonium compound ubiquitously distributed throughout marine ecosystems, from microorganisms to invertebrates. It plays a crucial role in cellular osmoregulation, acting as a compatible osmolyte to help marine organisms adapt to varying salinity conditions. Beyond its primary function in maintaining osmotic balance, this compound is implicated in a range of other physiological processes, including metabolism and potentially as a signaling molecule in predator-prey dynamics. This technical guide provides an in-depth overview of the natural sources, distribution, biosynthesis, and metabolism of this compound. It summarizes quantitative data on its concentration in various marine taxa, details key experimental protocols for its study, and presents visual representations of its metabolic pathways to serve as a comprehensive resource for researchers in marine biology, biochemistry, and drug development.

Natural Sources and Distribution of this compound

This compound is widespread among marine organisms, with its presence being a key indicator of adaptation to a saline environment. It is notably absent in freshwater species, highlighting its specialized role in marine physiology.[1]

Distribution:

-

Marine Invertebrates: this compound is a major organic osmolyte found across a wide range of marine invertebrate taxa, including molluscs, crustaceans, and echinoderms.[2][3] In these organisms, it contributes significantly to the intracellular osmotic pressure, allowing cells to maintain their volume and function in hyperosmotic environments.[1][2] For instance, in the ventral nerve cord of the horseshoe crab (Limulus polyphemus), this compound accounts for approximately 17.1% of the total osmotic pressure.[1] Its concentrations can vary significantly between different tissues and developmental stages.[1]

-

Marine Microorganisms: Recent studies have revealed the presence and importance of this compound in marine microorganisms. It has been detected in phytoplankton, including cyanobacteria (e.g., Synechococcus), diatoms, and haptophytes.[1][4][5] This indicates that the production of this compound is not limited to higher organisms and that it plays a fundamental role at the base of the marine food web.

-

Marine Vertebrates: While most research has focused on invertebrates and microorganisms, the distribution of this compound in marine vertebrates is less well-documented.

Quantitative Distribution of this compound

The concentration of this compound in marine organisms can vary widely depending on the species, tissue, and environmental conditions. The following table summarizes available quantitative data.

| Organism | Taxonomic Group | Concentration | Reference |

| Synechococcus WH8102 | Cyanobacteria | Up to 400 mM (intracellular) | [1][5] |

| Diatoms | Bacillariophyta | 0.5 to 57 mM (intracellular) | [5] |

| Emiliania huxleyi | Haptophyta | 3.8 mM (intracellular) | [5] |

| Hydractinia echinata (oocytes) | Hydrozoa | ~25 mM | [6] |

| Marine Particulate Matter | Mixed | 0.2 - 2.7 nmol L⁻¹ | [7] |

| Dissolved in Seawater | Mixed | 0.62 - 1.7 nmol L⁻¹ | [7] |

| Edible Mediterranean Molluscs | Mollusca | Common and abundant metabolite | [8][9] |

Biosynthesis of this compound

The biosynthesis of this compound has been primarily studied in marine shrimp, revealing a pathway that utilizes common metabolic precursors. Two main pathways have been proposed.

Biosynthesis from Glycine and Succinyl-CoA in Marine Shrimp

Studies using muscle homogenates from the marine shrimp Penaeus duorarum have elucidated a pathway where glycine and succinyl-CoA are the primary precursors.[10][11][12]

Key Steps:

-

Formation of N-succinylglycine: Glycine reacts with succinyl-CoA to form N-succinylglycine.[10][11] This reaction provides the core carbon and nitrogen backbone of the picolinic acid ring.

-

Conversion to this compound: N-succinylglycine is then converted to this compound through a series of proposed, but not fully characterized, reactions.[10][11]

-

Methylation: The final step is the methylation of picolinic acid to form this compound.[10][11]

Biosynthesis via Methylation of Picolinic Acid

A more direct enzymatic step has been identified in the turban shell (Batillus cornutus), where a specific enzyme methylates picolinic acid to synthesize this compound.[13]

Enzyme: Picolinate methyltransferase[13] Methyl Donor: S-adenosyl-L-methionine (SAM)[13]

Metabolism and Catabolism of this compound

While this compound is a stable osmolyte, it can also be metabolized, serving as a source of carbon and nitrogen for some marine organisms.

Transmethylation Reactions

In shrimp muscle homogenates, this compound can act as a methyl donor, transferring its N-methyl group to form various methylated compounds, including mono-, di-, and trimethylamines, trimethylamine oxide, choline, and betaine.[10][11] In this process, this compound is demethylated to picolinic acid, which can then be re-methylated to regenerate this compound, suggesting a role for this compound as a reservoir of methyl groups.[10][11]

Bacterial Catabolism

Marine bacteria have been shown to utilize this compound as a growth substrate. A conserved operon, designated homABCDER, has been identified in various bacterial clades, including Rhodobacterales, SAR11, and SAR116, which mediates the catabolism of this compound.[14][15][16]

Key Steps of Catabolism:

-

Uptake: this compound is transported into the bacterial cell.

-

Degradation: The enzymes encoded by the hom operon catalyze the degradation of this compound.

-

Metabolic Products: High-resolution mass spectrometry has identified N-methylglutamic acid and glutamic acid as key metabolic products.[14][15] N-methylglutamate dehydrogenase is a key enzyme in this conversion.[14][15]

-

Entry into Central Metabolism: Glutamic acid, a final product of this pathway, can then enter central metabolism, highlighting this compound as a valuable nutrient source for marine bacteria.[14][15][16]

Experimental Protocols

Extraction and Quantification of this compound from Marine Tissues

This protocol is a generalized procedure based on methods used for the isolation of this compound from marine invertebrates.[8][17]

1. Tissue Homogenization:

- Excise and weigh fresh or frozen tissue samples.

- Homogenize the tissue in a suitable solvent, such as 70-80% ethanol or a methanol-water mixture, using a tissue homogenizer or blender.

- The ratio of tissue to solvent should be approximately 1:5 (w/v).

2. Protein Precipitation and Extraction:

- Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

- Collect the supernatant, which contains the soluble metabolites including this compound.

- To precipitate proteins, add a cold non-polar solvent like chloroform or diethyl ether to the supernatant, vortex, and centrifuge again. Collect the aqueous (upper) phase.

3. Chromatographic Separation:

- Ion-Exchange Chromatography: This is a common method for purifying this compound.[17]

- Load the aqueous extract onto a cation-exchange resin (e.g., Dowex 50W-X8).

- Wash the column with deionized water to remove unbound compounds.

- Elute this compound using a gradient of a weak acid, such as 0.1 M HCl or formic acid.

- High-Performance Liquid Chromatography (HPLC): For quantification, reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used.[5][8]

- Mobile Phase: A typical mobile phase for reversed-phase HPLC could be a gradient of acetonitrile and water with a modifier like trifluoroacetic acid (TFA). For HILIC, a higher percentage of organic solvent is used initially.

- Column: A C18 column is suitable for reversed-phase, while a silica-based column with a polar stationary phase is used for HILIC.

- Detection: UV detection at approximately 272 nm is effective for this compound.

4. Quantification:

- Prepare a standard curve using a pure this compound standard of known concentrations.

- Quantify the this compound in the sample by comparing its peak area from the HPLC chromatogram to the standard curve.

In Vitro Biosynthesis of this compound in Shrimp Muscle Homogenates

This protocol is based on the methodology described for studying this compound biosynthesis in Penaeus duorarum.[12][18]

1. Preparation of Muscle Homogenate:

- Dissect tail muscle from live shrimp and place it in an ice-cold buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

- Homogenize the muscle tissue in the buffer (1:3 w/v) using a Potter-Elvehjem homogenizer.

- Centrifuge the homogenate at low speed (e.g., 700 x g) for 10 minutes to remove nuclei and cell debris. The resulting supernatant is the crude enzyme preparation.

2. Incubation with Radiolabeled Precursors:

- Prepare incubation mixtures containing the muscle homogenate, a source of energy (e.g., ATP, GTP), cofactors (e.g., Coenzyme A, MgCl₂), and the radiolabeled precursor (e.g., [¹⁴C]glycine, [¹⁴C]acetate).

- Incubate the mixtures in a shaking water bath at a controlled temperature (e.g., 25-30°C) for a specific duration (e.g., 1-3 hours).

- Terminate the reaction by adding a denaturing agent like perchloric acid or by boiling.

3. Isolation and Detection of Radiolabeled this compound:

- Centrifuge the terminated reaction mixture to remove precipitated proteins.

- Isolate this compound from the supernatant using the chromatographic methods described in Protocol 5.1.

- Measure the radioactivity in the purified this compound fraction using a liquid scintillation counter.

- The incorporation of radioactivity from the precursor into this compound confirms its role in the biosynthetic pathway.

Identification of this compound Catabolism Genes in Marine Bacteria

This protocol outlines a general workflow based on the approaches used to identify the homABCDER operon.[14][15][16]

1. Comparative Transcriptomics:

- Culture marine bacteria in a defined medium with and without this compound as the primary carbon or nitrogen source.

- Extract total RNA from the bacterial cells at different time points.

- Perform RNA sequencing (RNA-Seq) to compare the transcriptomes of bacteria grown under the two conditions.

- Identify genes that are significantly upregulated in the presence of this compound. These are candidate genes for this compound catabolism.

2. Mutagenesis and Targeted Knockouts:

- Create a library of random mutants using a transposon-based mutagenesis approach.

- Screen the mutant library for strains that are unable to grow on this compound as the sole carbon/nitrogen source.

- Identify the gene disrupted by the transposon in the non-growing mutants.

- For candidate genes identified through transcriptomics, create targeted knockout mutants using techniques like homologous recombination.

- Confirm that the knockout mutants are unable to catabolize this compound.

3. Functional Genomics and Metabolomics:

- Clone and express the candidate genes in a heterologous host (e.g., E. coli).

- Purify the expressed proteins and perform in vitro enzyme assays to determine their function.

- Use high-resolution mass spectrometry (e.g., LC-MS/MS) to analyze the metabolites produced by the wild-type and mutant strains when grown with this compound. This helps to identify the metabolic intermediates and end-products of the catabolic pathway.

Physiological Roles and Future Perspectives

The primary and most well-established role of this compound is as a compatible osmolyte, crucial for the survival of many marine organisms in environments with fluctuating salinity.[1][2] As a compatible osmolyte, it can accumulate to high intracellular concentrations without perturbing cellular functions, a key advantage over inorganic ions.[1]

Beyond osmoregulation, evidence suggests other physiological roles for this compound:

-

Methyl Group Reservoir: The ability of this compound to participate in transmethylation reactions suggests it may serve as a storage molecule for methyl groups, which are essential for numerous biochemical pathways.[10][11]

-

Signaling Molecule: In the marine hydroid Hydractinia echinata, this compound has been shown to influence metamorphosis and pattern formation, suggesting a role as a morphogenetically active compound.[6] It has also been proposed to be involved in predator-prey dynamics.[1]

-

Nutrient Source: The catabolism of this compound by marine bacteria highlights its role in marine biogeochemical cycles, serving as a source of carbon and nitrogen for microbial communities.[14][15][16]

Future research directions should focus on further elucidating the enzymatic steps in the biosynthesis of this compound in a wider range of organisms, exploring its potential as a signaling molecule in inter- and intra-species communication, and investigating its role in the context of climate change and its impact on ocean salinity. For drug development professionals, the unique biochemical pathways involving this compound could present novel targets for antimicrobial agents or other therapeutic interventions. The stability and compatibility of this compound also make it an interesting molecule for biotechnological applications.

References

- 1. Buy this compound | 445-30-7 [smolecule.com]

- 2. oceanrep.geomar.de [oceanrep.geomar.de]

- 3. Frontiers | Acclimation of marine invertebrate osmolyte systems to low salinity: A systematic review & meta-analysis [frontiersin.org]

- 4. Marine Community Metabolomes in the Eastern Tropical North Pacific Oxygen Deficient Zone Reveal Glycine Betaine as a Metabolic Link Between Prochlorococcus and SAR11 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Marine Community Metabolomes Carry Fingerprints of Phytoplankton Community Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (N-methylpicolinic acid) and trigonelline (N-methylnicotinic acid) appear to be involved in pattern control in a marine hydroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a common metabolite in edible Mediterranean molluscs: occurrence, spectral data and revision of a related structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthesis and physiological role of this compound in marine shrimp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Finding of a this compound-synthesizing enzyme in turban shell and some properties of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Conserved pathway for this compound catabolism in environmental bacteria | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 16. Conserved pathway for this compound catabolism in environmental bacteria | Sciety [sciety.org]

- 17. Experiments in marine biochemistry. This compound metabolism in Penaeus duorarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biosynthesis in vitro of this compound and pyridine carboxylic acids in marine shrimp - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of N-methyl Picolinic Acid (Homarine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl picolinic acid, also known as Homarine, is a quaternary ammonium compound with a betaine structure. It is a naturally occurring zwitterion found in a variety of marine organisms, from phytoplankton to crustaceans.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and spectroscopic analysis of N-methyl picolinic acid, tailored for professionals in research and drug development. This compound serves as a significant osmolyte, maintaining cellular osmotic pressure, and can also act as a methyl group donor in various biochemical pathways.[1] Its biosynthesis is closely linked to picolinic acid, a catabolite of tryptophan.[2]

Chemical Structure and Identification

N-methyl picolinic acid is characterized by a pyridine ring with a carboxylate group at the 2-position and a methyl group attached to the nitrogen atom, resulting in a permanent positive charge on the nitrogen and a negative charge on the carboxylate group.

DOT Script for Chemical Structure:

References

The Pivotal Role of Homarine in Marine Carbon and Nitrogen Biogeochemical Cycling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Homarine (N-methylpicolinic acid) is a ubiquitous and abundant quaternary ammonium compound that plays a significant, yet historically underappreciated, role in marine biogeochemical cycles.[1][2] Produced by a diverse array of marine organisms, from phytoplankton to invertebrates, this compound functions as a critical osmolyte, a methyl group donor, and a substantial reservoir of dissolved organic carbon and nitrogen in the marine environment.[1][2][3] This technical guide provides a comprehensive overview of the biosynthesis, degradation, and physiological functions of this compound, with a focus on its quantitative significance in marine carbon and nitrogen cycling. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and application in fields such as marine biology, biochemistry, and pharmacology.

Introduction

The cycling of carbon and nitrogen in marine ecosystems is fundamental to global biogeochemistry, influencing everything from primary productivity to climate regulation.[4][5][6] While the roles of major nutrient pools are well-established, the contributions of specific dissolved organic matter (DOM) components are an area of active research. This compound, a betaine, has emerged as a key player in these cycles.[1] It is found in high concentrations in various marine organisms and contributes significantly to the dissolved organic nitrogen pool in the ocean.[1][7] Understanding the metabolic pathways and ecological functions of this compound is crucial for a complete picture of marine nutrient dynamics and may offer insights for novel drug development, given its biological activity.[8]

Quantitative Significance of this compound in Marine Organisms

This compound is distributed across a wide range of marine phyla, often accumulating to high intracellular concentrations. This accumulation underscores its importance as a significant pool of organic carbon and nitrogen. The following tables summarize the reported concentrations of this compound in various marine organisms.

Table 1: this compound Concentrations in Marine Phytoplankton

| Species/Group | Taxonomic Group | Intracellular Concentration (mM) | Reference |

| Synechococcus spp. | Cyanobacteria | Up to 400 | [1][7] |

| Diatoms | Bacillariophyceae | 0.5 - 57 | [1][7] |

| Emiliania huxleyi | Haptophyta | 3.8 | [7] |

| Amphidinium carterae | Dinoflagellata | Present | [1] |

Table 2: this compound Concentrations in Marine Invertebrates

| Species/Group | Taxonomic Group | Concentration | Tissue | Reference |

| Hydractinia echinata | Hydrozoa | ~25 mM | Oocytes | [9] |

| Molluscs | Mollusca | Common and abundant | - | [10][11] |

| Shrimp (Penaeus duorarum) | Crustacea | 1-2 mg per individual | Whole body | [12] |

| Limulus polyphemus | Chelicerata | Accounts for ~17.1% of total osmotic pressure | Ventral nerve cord | [3] |

Table 3: Environmental Concentrations of this compound

| Sample Type | Concentration | Location/Context | Reference |

| Particulate Matter | 0.6 - 67 nM | Surface ocean | [7] |

| Particulate Matter | 0.2 - 2.7 nmol L⁻¹ | Marine metabolomes | [13] |

| Dissolved Matter | 0.62 - 1.7 nmol L⁻¹ | Marine metabolomes | [13] |

Biosynthesis of this compound in Marine Invertebrates

The biosynthesis of this compound has been primarily studied in marine shrimp, where it is synthesized from glycine and succinyl-CoA.[14][15] The pathway involves the formation of N-succinylglycine as a key intermediate.[15] While an alternative pathway involving the methylation of picolinic acid has also been proposed, evidence suggests that in shrimp, picolinic acid is a degradation product rather than a precursor.[15][16] However, a this compound-synthesizing enzyme that methylates picolinic acid using S-adenosyl-L-methionine has been identified in the turban shell (Batillus cornutus), indicating that biosynthetic pathways may vary between species.[17]

Figure 1. Simplified biosynthetic pathway of this compound in marine shrimp.

Degradation of this compound by Marine Bacteria

The degradation of this compound is a critical process for recycling its carbon and nitrogen back into the marine food web. Recent research has identified a conserved operon, designated homABCDER, responsible for this compound catabolism in a wide range of marine bacteria, including abundant clades like Rhodobacterales, SAR11, and SAR116.[18][19] This pathway channels this compound into central metabolism via glutamic acid.[18][19][20]

The key steps in the degradation pathway involve the conversion of this compound to N-methylglutamic acid and subsequently to glutamic acid, a reaction catalyzed by N-methylglutamate dehydrogenase.[18][19] The expression of the hom genes has been shown to be responsive to this compound availability in the environment.[18][19]

Figure 2. Bacterial degradation pathway of this compound.

Physiological Functions of this compound

This compound serves several crucial physiological functions in marine organisms, primarily as an osmolyte and a methyl donor.

Osmoregulation

As a compatible osmolyte, this compound helps marine organisms maintain osmotic balance with their saline environment by modulating the ionic strength of the cytosol.[2][3] This is particularly important for organisms living in environments with fluctuating salinity.[3][10] The accumulation of non-perturbing solutes like this compound allows cells to regulate their volume and maintain proper function without interfering with protein structure and enzyme activity.[21] this compound is considered a major organic osmolyte in many marine invertebrates, including molluscs and crustaceans.[10][21]

Methyl Group Donation

This compound can act as a methyl group donor in transmethylation reactions, which are vital for numerous cellular processes.[1][15] In marine shrimp, this compound can transfer its N-methyl group to form various N-methylated compounds, including mono-, di-, and trimethylamines, trimethylamine oxide, choline, and betaine.[15] This process is reversible, with the demethylation of this compound yielding picolinic acid.[2][15] This suggests that this compound may function as a reservoir of methyl groups in some marine organisms.[15]

Figure 3. Role of this compound as a methyl donor.

Experimental Protocols

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

A common method for the quantification of this compound in biological and environmental samples is hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry (MS).[7][22]

Sample Preparation:

-

Lyophilize tissue or filter water samples.

-

Extract metabolites with a solvent mixture (e.g., 2:2:1 methanol:acetonitrile:water).

-

Centrifuge to pellet cellular debris.

-

Collect the supernatant and dry under nitrogen or in a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for HPLC injection.

Chromatographic Conditions (Example):

-

Column: HILIC column (e.g., Waters Acquity UPLC BEH HILIC).

-

Mobile Phase A: Acetonitrile with a small percentage of formic acid.

-

Mobile Phase B: Water with a small percentage of formic acid and ammonium formate.

-

Gradient: A gradient from high organic to high aqueous mobile phase.

-

Detection: Tandem mass spectrometry (MS/MS) in positive ion mode, monitoring for the specific parent-daughter ion transition of this compound.

Quantification: Quantification is typically achieved using an isotope-labeled internal standard and a calibration curve prepared in a matrix similar to the samples.

Figure 4. General workflow for this compound quantification by HPLC-MS/MS.

Isotopic Labeling for Biosynthesis Studies

To elucidate the biosynthetic pathway of this compound, stable or radioactive isotope-labeled precursors are introduced to the organism or tissue homogenate, and the incorporation of the label into this compound is traced.[12][14][16]

Protocol Outline:

-

Precursor Selection: Choose labeled potential precursors (e.g., [¹⁴C]glycine, [²-¹⁴C]acetate).[14][16]

-

Incubation: Incubate the organism or tissue homogenate with the labeled precursor for a defined period.

-

This compound Isolation: Extract metabolites and isolate this compound using chromatographic techniques (e.g., ion-exchange chromatography).[12]

-

Detection of Label: Measure the amount of isotope incorporated into the isolated this compound fraction using techniques like liquid scintillation counting (for radioisotopes) or mass spectrometry (for stable isotopes).

-

Analysis: Compare the incorporation of different labeled precursors to deduce the biosynthetic pathway.

Impact of Environmental Stressors

The intracellular concentration of osmolytes like this compound can be influenced by various environmental stressors, particularly changes in salinity.[23] In response to hyperosmotic stress (increased salinity), marine organisms often increase the synthesis and accumulation of compatible solutes to maintain cell volume and function. Conversely, under hypoosmotic stress (decreased salinity), these osmolytes may be released or catabolized.[10] Other stressors such as temperature changes and nutrient availability can also impact the metabolic state of marine organisms and, consequently, their this compound concentrations.[24][25][26] Further research is needed to fully understand the complex interactions between multiple stressors and this compound metabolism.

Conclusion and Future Directions

This compound is a multifunctional metabolite that is integral to the biogeochemical cycling of carbon and nitrogen in the marine environment. Its roles as an osmolyte and methyl donor highlight its importance for the physiological adaptation of a wide range of marine life. The elucidation of its bacterial degradation pathway underscores its role as a labile component of the DOM pool, fueling microbial food webs.

For researchers and drug development professionals, this compound and its metabolic pathways present several avenues for future investigation. A deeper understanding of the enzymatic control of this compound synthesis and degradation could reveal novel targets for antimicrobials or bioremediation strategies. Furthermore, given its high concentrations in many marine invertebrates, some of which are consumed by humans, its potential bioactivity and pharmacological properties warrant further exploration. The continued application of advanced analytical techniques will be crucial in quantifying the fluxes of this compound through marine systems and fully integrating this important molecule into our understanding of ocean biogeochemistry.

References

- 1. This compound for Marine Biochemistry Research [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Buy this compound | 445-30-7 [smolecule.com]

- 4. Marine biogeochemical cycles - Wikipedia [en.wikipedia.org]

- 5. Marine Biogeochemical Cycles & Environ. Change | Intercampus Marine Science | University of Massachusetts [umassd.edu]

- 6. Frontiers | Processes and Microorganisms Involved in the Marine Nitrogen Cycle: Knowledge and Gaps [frontiersin.org]

- 7. Marine Community Metabolomes Carry Fingerprints of Phytoplankton Community Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS 445-30-7: this compound | CymitQuimica [cymitquimica.com]

- 9. This compound (N-methylpicolinic acid) and trigonelline (N-methylnicotinic acid) appear to be involved in pattern control in a marine hydroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Capacity for Cellular Osmoregulation Defines Critical Salinity of Marine Invertebrates at Low Salinity [frontiersin.org]

- 11. This compound, a common metabolite in edible Mediterranean molluscs: occurrence, spectral data and revision of a related structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Experiments in marine biochemistry. This compound metabolism in Penaeus duorarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Biosynthesis and physiological role of this compound in marine shrimp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biosynthesis in vitro of this compound and pyridine carboxylic acids in marine shrimp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Finding of a this compound-synthesizing enzyme in turban shell and some properties of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Conserved pathway for this compound catabolism in environmental bacteria | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 20. Conserved pathway for this compound catabolism in environmental bacteria | Sciety [sciety.org]

- 21. Intracellular Organic Osmolytes: Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Environmental stressors, complex interactions and marine benthic communities’ responses - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Stressors Impacting Coastal and Ocean Ecosystem Services and Human Health - Understanding the Connections Between Coastal Waters and Ocean Ecosystem Services and Human Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Frontiers | Interactive effects of multiple stressors in coastal ecosystems [frontiersin.org]

- 26. unfccc.int [unfccc.int]

The Evolutionary Cornerstone of Marine Life: An In-Depth Guide to Homarine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homarine (N-methylpicolinic acid) is a ubiquitous quaternary ammonium compound that plays a pivotal, multifaceted role in the evolutionary success of a vast array of marine life. From its fundamental function in maintaining cellular osmotic balance in fluctuating salinity environments to its intricate involvement in metabolic processes and chemical ecology, this compound has proven to be a critical physiological and ecological mediator. This technical guide provides a comprehensive overview of the evolutionary importance of this compound, detailing its biosynthesis, physiological functions, and distribution across marine phyla. It presents quantitative data, outlines key experimental protocols, and visualizes the complex biochemical pathways involving this significant molecule. This document is intended to serve as a vital resource for researchers in marine biology, pharmacology, and drug development, offering insights into the untapped potential of this compound and its derivatives.

Introduction: The Significance of this compound in Marine Ecosystems

This compound, a simple methylated pyridine derivative, is a testament to the elegant solutions that evolution has crafted to address the challenges of marine environments. Initially discovered in lobster tissue, its name is derived from the genus Homarus.[1] It is now recognized as a widespread and abundant metabolite in marine organisms, from phytoplankton to invertebrates, though notably absent in vertebrates.[1][2] Its evolutionary importance stems from its diverse and critical functions:

-

Osmoregulation: As a compatible osmolyte, this compound allows marine organisms to maintain cell volume and function in the face of fluctuating external salinity, a crucial adaptation for life in coastal and estuarine ecosystems.[1][3]

-

Methyl Donation: this compound participates in essential transmethylation reactions, serving as a reservoir and donor of methyl groups for the biosynthesis of other vital N-methylated compounds.[1][4]

-

Chemical Signaling: Emerging research highlights this compound's role as a chemical cue in predator-prey interactions, influencing the behavior and morphology of marine animals.

-

Metabolic Integration: The biosynthesis and catabolism of this compound are integrated with central metabolic pathways, underscoring its importance in the flow of carbon and nitrogen in marine food webs.

This guide will delve into the technical details of these functions, providing the necessary data and methodologies for a deeper understanding of this compound's evolutionary impact.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| IUPAC Name | 1-methylpyridin-1-ium-2-carboxylate |

| CAS Number | 445-30-7 |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

Distribution and Quantitative Analysis of this compound in Marine Life

This compound is widely distributed across numerous marine phyla, with its concentration varying significantly between species and even between different tissues within the same organism. The following tables summarize the reported concentrations of this compound in a variety of marine organisms.

Table 1: this compound Concentration in Marine Microorganisms

| Organism | Phylum/Group | Concentration (Intracellular) |

| Synechococcus sp. | Cyanobacteria | Up to 400 mM |

| Diatoms | Bacillariophyta | 0.5 - 57 mM |

| Emiliania huxleyi | Haptophyta | ~3.8 mM |

Table 2: this compound Concentration in Marine Invertebrates

| Organism | Phylum/Group | Tissue | Concentration |

| Turban shell (Batillus cornutus) | Mollusca | Not specified | Enzyme activity detected |

| Shrimp (Penaeus duorarum) | Arthropoda | Muscle | Biosynthetically active |

| Lobster (Homarus sp.) | Arthropoda | Tissue | Initially discovered |

| Edible Mediterranean Molluscs | Mollusca | Various | Common and abundant |

| Blue crab (Callinectes sapidus) | Arthropoda | Urine | Present as a chemical cue |

| Mud crab (Panopeus herbstii) | Arthropoda | Not specified | Responds to this compound cue |

| Juvenile oyster (Crassostrea virginica) | Mollusca | Not specified | Responds to this compound cue |

Biosynthesis and Catabolism of this compound

The metabolic pathways of this compound are integral to its physiological roles. While the complete picture across all marine life is still emerging, key pathways have been elucidated in certain organisms.

Biosynthesis of this compound

Research in marine shrimp and mollusks has revealed a primary pathway for this compound biosynthesis. In shrimp, the pathway begins with the condensation of glycine and succinyl-CoA.[4] More recently, a key enzyme in the final methylation step has been identified in the turban shell, Batillus cornutus.[5]

References

- 1. Expression, purification and characterization of the GpC methyltransferase M.CviPI [protocols.io]

- 2. Calcium Signaling via Phospholipase C Is Essential for Proline Accumulation upon Ionic But Not Nonionic Hyperosmotic Stresses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis in vitro of this compound and pyridine carboxylic acids in marine shrimp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis and physiological role of this compound in marine shrimp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Finding of a this compound-synthesizing enzyme in turban shell and some properties of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Homarine in the Nervous System of Marine Invertebrates: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Homarine (N-methylpicolinic acid) is a quaternary ammonium compound ubiquitously found in the tissues of numerous marine invertebrates. While extensively recognized for its role as a compatible osmolyte in cellular volume regulation, its functions within the nervous system are multifaceted and increasingly a subject of targeted research. This technical guide provides a comprehensive overview of the current understanding of this compound's presence, biosynthesis, and physiological roles in the nervous system of marine invertebrates. It details its function as a significant osmolyte in neuronal tissues, a potential neuromodulator, and a key player in methyl group metabolism. This document synthesizes quantitative data, outlines detailed experimental protocols for its study, and presents key biochemical and signaling pathways through structured visualizations to facilitate advanced research and drug discovery efforts.

Presence and Distribution in Nervous Tissue

This compound is widely distributed across several marine invertebrate phyla, including Mollusca, Arthropoda, and Echinodermata.[1][2] It is often one of the most abundant low-molecular-weight organic solutes. While its concentration varies significantly between species and tissues, it is consistently found in nervous tissues such as ganglia and nerve cords, where it plays a critical role in maintaining cellular integrity in a hyperosmotic marine environment.

Quantitative Data on this compound Concentration

Precise comparative data on this compound concentrations across a wide range of invertebrate nervous tissues is limited in readily available literature. However, existing studies provide key insights into its abundance. In the ventral nerve cord of the horseshoe crab, Limulus polyphemus, this compound is a major organic osmolyte, contributing significantly to the total osmotic pressure. While comprehensive data for a comparative table is sparse, the following table summarizes known qualitative presence and available quantitative data.

| Phylum | Class | Species | Nervous Tissue | This compound Concentration | Reference |

| Arthropoda | Merostomata | Limulus polyphemus | Ventral Nerve Cord | Accounts for ~17.1% of total osmotic pressure | [3] |

| Arthropoda | Malacostraca | Penaeus duorarum | Muscle/General Tissue | Present, Biosynthesis Confirmed | [4] |

| Mollusca | Gastropoda | Multiple Edible Species | General Tissue | Common and Abundant | [5] |

| Mollusca | Bivalvia | Multiple Edible Species | General Tissue | Common and Abundant | [5] |

| Mollusca | Cephalopoda | Multiple Edible Species | General Tissue | Common and Abundant | [5] |

| Echinodermata | - | Three Unspecified Species | General Tissue | Reported Presence | [2] |

Physiological Roles in the Nervous System

This compound's function in the nervous system extends beyond simple osmoregulation. It is implicated as a neuromodulator and participates in crucial metabolic activities.

Osmoregulation

In the hyperosmotic marine environment, neuronal cells must accumulate osmotically active solutes to prevent water loss and maintain cell volume. This compound is a "compatible osmolyte," meaning it can reach high intracellular concentrations without significantly perturbing protein structure and function, a critical attribute for the sensitive neuronal environment.

Neuromodulation

There is evidence to suggest that this compound acts as a neuromodulator, potentially influencing cholinergic neuronal networks.[1] While the precise mechanisms and receptors are still under investigation, its structural similarity to other neuroactive compounds suggests it may interact with synaptic processes to alter neuronal excitability and communication. Its widespread presence in ganglia, the integrative centers of the invertebrate nervous system, supports this hypothesis.[6]

Methyl Group Metabolism

In crustaceans, this compound is involved in transmethylation reactions.[4] It can donate its N-methyl group for the synthesis of other important compounds like mono-, di-, and trimethylamines, choline, and betaine.[4] In this process, this compound is converted to picolinic acid. Conversely, picolinic acid can be methylated to regenerate this compound, suggesting that it serves as a dynamic reservoir of methyl groups within the nervous system and other tissues.[4]

Biosynthesis and Metabolic Pathways

The primary pathway for this compound biosynthesis has been elucidated in marine shrimp. The process utilizes fundamental metabolic precursors, linking it to central carbon and nitrogen metabolism.

De Novo Biosynthesis of this compound

Studies using radiolabeled precursors in homogenates of shrimp muscle have demonstrated that this compound is synthesized from glycine and succinyl-CoA.[4] Glycine provides two carbon atoms and the nitrogen atom for the pyridine ring, while succinyl-CoA provides the remaining carbon atoms.[4] The key intermediate in this pathway is N-succinylglycine.[4] The final step involves the methylation of picolinic acid, with S-adenosylmethionine (SAM) acting as the methyl donor.

References

- 1. cdn.coastalscience.noaa.gov [cdn.coastalscience.noaa.gov]

- 2. Crustacean neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. newtowncreek.info [newtowncreek.info]

- 4. Biosynthesis and physiological role of this compound in marine shrimp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alterations in high-affinity binding characteristics and levels of opioids in invertebrate ganglia during aging: Evidence for an opioid compensatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Homarine in Marine Shrimp: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Homarine (N-methylpicolinic acid) is a quaternary amine compound prevalent in many marine invertebrates, including shrimp, where it is thought to function as an osmolyte and a potential reservoir for methyl groups.[1] This technical guide provides a comprehensive overview of the biosynthesis of this compound in marine shrimp, with a particular focus on the species Penaeus duorarum. The elucidated pathway involves the condensation of glycine and succinyl-CoA to form the key intermediate N-succinylglycine, which is subsequently cyclized, decarboxylated, and methylated to yield this compound. This document details the experimental evidence for this pathway, presents available quantitative data, outlines the methodologies used in the key cited experiments, and provides visual representations of the biochemical route and experimental workflows.

Introduction

This compound is a significant metabolite in marine crustaceans, contributing to physiological processes such as osmoregulation.[1][2] Understanding its biosynthetic pathway is crucial for comprehending the metabolic adaptations of these organisms to their environment and may offer insights for aquaculture and the development of novel bioactive compounds. Early research efforts have successfully delineated the primary precursors and key intermediates in shrimp muscle tissue, distinguishing the pathway from other potential routes such as those originating from tryptophan.[3][4] This guide synthesizes the findings of seminal studies to provide a detailed technical resource on the core biosynthetic pathway of this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in marine shrimp muscle proceeds through a series of enzymatic reactions, starting from basic metabolic building blocks. The core pathway, as elucidated by in vitro studies using homogenates of shrimp muscle, is outlined below.

Precursors and Key Intermediate Formation

The initial step in this compound biosynthesis involves the reaction of the amino acid glycine with succinyl coenzyme A (succinyl-CoA) . Glycine provides two carbon atoms and the nitrogen atom that form the core of the picolinic acid ring structure. Succinyl-CoA, an intermediate of the citric acid cycle, provides the remaining four carbon atoms. These two molecules condense to form N-succinylglycine , which has been identified as a key intermediate on the main biosynthetic pathway.

Conversion to Picolinic Acid

While the precise enzymatic steps and subsequent intermediates are not fully detailed in the available literature, N-succinylglycine is effectively converted by shrimp muscle homogenates into a precursor that is then methylated. This conversion likely involves cyclization and decarboxylation to form picolinic acid.

Final Methylation Step

The terminal step in the pathway is the methylation of picolinic acid to form this compound.[5] This reaction is catalyzed by a methyltransferase enzyme that utilizes a methyl donor.[5] Evidence strongly suggests that S-adenosyl-L-methionine (SAM) is the methyl donor in this reaction, which is a common mechanism for biological methylation.[5][6] The reverse reaction, the demethylation of this compound to picolinic acid, has also been observed, suggesting that this compound may act as a methyl group donor in other metabolic processes within the shrimp.

Alternative Pathways Considered

Initial hypotheses for this compound biosynthesis considered tryptophan as a potential precursor, as picolinic acid can be a catabolite of tryptophan in some organisms.[7] However, experimental studies with radiolabeled tryptophan in Penaeus duorarum showed no incorporation of the label into this compound, effectively ruling out this pathway in shrimp.[3]

Another investigated pathway involved the incorporation of acetate. While [2-¹⁴C]acetate was readily incorporated into quinolinic acid in vitro, it was only slightly incorporated into this compound. Further experiments indicated that picolinic and quinolinic acids are not intermediates in the conversion of glycine to this compound, suggesting that the acetate-to-quinolinate pathway is separate from the primary this compound biosynthesis route.[3]

Quantitative Data

Quantitative data on the enzyme kinetics for the this compound biosynthesis pathway in marine shrimp is limited in the available literature. However, a study on a this compound-synthesizing enzyme (picolinate methyltransferase) from the turban shell (Batillus cornutus) provides valuable comparative data.

| Enzyme/Parameter | Substrate | Km (µM) | Optimum pH | Optimum Temp (°C) | Source Organism | Citation |

| Picolinate Methyltransferase | Picolinic Acid | 317 | 6.3 | 25 | Batillus cornutus | [5] |

| Picolinate Methyltransferase | S-Adenosyl-L-methionine | 14.5 | 6.3 | 25 | Batillus cornutus | [5] |

Experimental Protocols

The following protocols are based on the methodologies described in the studies that elucidated the this compound biosynthesis pathway in Penaeus duorarum.

In Vitro System for this compound Biosynthesis

This protocol describes the preparation of a shrimp muscle homogenate capable of synthesizing this compound from radiolabeled precursors.[3]

1. Animal Maintenance and Tissue Preparation:

-

Marine shrimp (Penaeus duorarum) are collected and maintained in appropriate saltwater conditions.

-

The tail muscle is dissected and minced.

2. Homogenate Preparation:

-

The minced muscle tissue is homogenized in a suitable buffer to create a cell-free system.

3. Incubation with Radiolabeled Precursors:

-

The homogenate is incubated with ¹⁴C-labeled potential precursors, such as [¹⁴C]glycine or [2-¹⁴C]acetate.

-

Incubations are carried out for a specified time at a controlled temperature to allow for metabolic conversion.

4. Reaction Termination and Deproteinization:

-

The enzymatic reaction is stopped, typically by the addition of an acid (e.g., H₂SO₄) to deproteinize the sample.[3]

-

The precipitated proteins are removed by centrifugation.

5. Isolation and Quantification of Metabolites:

-

The supernatant containing the metabolites is subjected to chromatographic separation to isolate this compound, picolinic acid, and other compounds of interest.

-

The radioactivity of the isolated fractions is measured using a liquid scintillation counter to determine the incorporation of the radiolabel.

Separation of Picolinic Acid, this compound, and Related Compounds

This protocol outlines a procedure for the chromatographic separation of pyridine carboxylic acids and their derivatives from the shrimp muscle homogenate.[3]

1. Anion Exchange Chromatography:

-

The deproteinized supernatant is applied to an AG 1-X8 anion exchange resin column.

-

The column is washed successively with water, 0.03 M formic acid, and 0.1 M formic acid.

-

Picolinic acid is then eluted with 1.0 M formic acid.

2. Cation Exchange Chromatography:

-

For the isolation of this compound, which is a quaternary base, a cation exchange resin such as Bio-Rad AG 50W-X8 (H⁺ form) can be used.

-

After sample application and washing, this compound can be eluted with an appropriate concentration of HCl.

3. Quantification:

-

The concentration of the isolated compounds can be determined by UV spectrophotometry at their respective absorption maxima (e.g., 264 nm for picolinic acid).[3]

-

Aliquots of the fractions are taken for radioassay in a liquid scintillation counter to quantify the amount of incorporated ¹⁴C label.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Proposed biosynthesis pathway of this compound in marine shrimp.

Experimental Workflows

Caption: Workflow for in vitro this compound biosynthesis experiments.

References

- 1. Conserved pathway for this compound catabolism in environmental bacteria | Sciety [sciety.org]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis in vitro of this compound and pyridine carboxylic acids in marine shrimp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis and physiological role of this compound in marine shrimp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Homarine from Marine Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homarine (N-methylpicolinic acid) is a quaternary amine found in a variety of marine organisms, including invertebrates and phytoplankton.[1][2][3] It has garnered interest in the scientific community due to its potential biological activities, including anti-inflammatory properties.[2][4] This document provides detailed application notes and protocols for the extraction and purification of this compound from marine samples, intended for researchers, scientists, and professionals in drug development. The methodologies described are compiled from various scientific studies and are presented to guide the user through a systematic approach to isolating this compound.

Data Presentation

The concentration of this compound can vary significantly depending on the marine organism and the specific tissue being analyzed. The following table summarizes quantitative data on this compound concentrations found in different marine samples.

| Marine Sample Source | Tissue/Fraction | This compound Concentration | Reference |

| M. mollis (Antarctic mollusc) | Mantle, Foot, Viscera | 6 to 24 mg/g dry tissue | [4] |

| Synechococcus sp. (Marine cyanobacterium) | Intracellular | Up to 400 mM | [1] |

| Synechococcus WH7803 | Intracellular | 4 to 5 mM | [1] |

| Diatoms (four of six surveyed) | Intracellular | 0.5 to 57 mM | [1] |

| Emiliania huxleyi (Haptophyte) | Intracellular | 3.8 mM | [1] |

| Marine Particles (Surface Ocean) | Particulate Carbon | 0.6 to 67 nM (up to 3% of total PC pool) | [1] |

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Sea Anemone Tentacles (Anemonia sulcata)

This protocol is adapted from a study identifying this compound with anti-inflammatory activity.[2][4]

1. Sample Collection and Preparation:

-

Harvest tentacles from Anemonia sulcata.

-

Lyophilize (freeze-dry) the tentacles to remove water.

-

Grind the dried tentacles into a fine powder.

2. Extraction:

-

Suspend the powdered tentacles in a solvent mixture of 80/20 (V/V) dichloromethane/ethanol.

-

Stir the suspension for a sufficient period (e.g., several hours) at room temperature to ensure thorough extraction.

-

Filter the mixture to separate the solvent extract from the solid residue.

-

Concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain a crude extract.

3. Purification:

-

Gel Filtration Chromatography:

-

Dissolve the crude extract in a suitable mobile phase.

-

Load the dissolved extract onto a gel filtration column (e.g., Sephadex LH-20).

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions for the presence of this compound (e.g., by thin-layer chromatography or UV absorbance).

-

Pool the fractions containing this compound.

-

-

Silica Gel Chromatography:

-

Concentrate the pooled fractions from the gel filtration step.

-

Apply the concentrated sample to a silica gel column.

-

Elute the column with a gradient of solvents (e.g., a mixture of dichloromethane and methanol, gradually increasing the methanol concentration).

-

Collect and analyze fractions to isolate pure this compound.

-

4. Structure Verification:

-

Confirm the chemical structure of the purified compound as 2-carboxy-1-methylpyridinium (this compound) using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry.[2][4]

Protocol 2: Fractionation and Purification of this compound from Shrimp Muscle (Penaeus duorarum)

This protocol is based on a procedure developed for the isolation of this compound from a single shrimp.[5][6]

1. Sample Preparation:

-

Dissect the tail muscle from the shrimp.

-

Homogenize the muscle tissue in an appropriate buffer (e.g., ice-cold citrate/phosphate buffer, pH 7.4).[5]

2. Deproteinization:

-

Treat the homogenate to precipitate proteins. A common method is the addition of an acid, such as perchloric acid, followed by centrifugation to remove the protein pellet.

3. Ion Exchange Chromatography:

-

Load the deproteinized supernatant onto an anion exchange resin column (e.g., AG 1-X8).[5]

-

Wash the column with 0.5% NH4OH to remove compounds that do not bind to the resin.[5]

-

Successively wash the column with water and increasing concentrations of formic acid (e.g., 0.03 M, 0.1 M, and 1.0 M) to elute different fractions.[5]

-

This compound will be retained on the column during the initial washes and can be eluted with a suitable buffer. The exact elution conditions may need to be optimized.

4. Further Purification (if necessary):

-

If further purification is required, the this compound-containing fractions can be subjected to another round of chromatography, such as reversed-phase high-performance liquid chromatography (HPLC).

Visualizations

Experimental Workflow for this compound Extraction and Purification

Caption: General workflow for the extraction and purification of this compound.

Biosynthetic Pathway of this compound in Marine Shrimp

The biosynthesis of this compound in marine shrimp has been studied, and a potential pathway has been proposed.[5][6][7][8]

References

- 1. Marine Community Metabolomes Carry Fingerprints of Phytoplankton Community Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a common metabolite in edible Mediterranean molluscs: occurrence, spectral data and revision of a related structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Experiments in marine biochemistry. This compound metabolism in Penaeus duorarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis in vitro of this compound and pyridine carboxylic acids in marine shrimp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis and physiological role of this compound in marine shrimp - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Determination of Homarine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homarine (N-methylpicolinic acid) is a quaternary amine compound found in a variety of marine organisms, including mollusks, crustaceans, and phytoplankton.[1] As a compatible solute, it plays a role in cellular osmoregulation. Its presence and concentration in marine-derived products and environmental samples are of increasing interest to researchers in fields ranging from marine biology and ecology to food science and pharmacology. This document provides detailed application notes and protocols for the accurate detection and quantification of this compound using modern analytical techniques.

Analytical Techniques Overview

The detection and quantification of this compound, a polar zwitterionic molecule, present unique analytical challenges. Due to its high polarity, traditional reversed-phase liquid chromatography is often unsuitable. The most effective and widely cited methods for this compound analysis are Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).

-

HILIC-MS/MS: This is a powerful and highly sensitive technique for separating and quantifying polar compounds like this compound. HILIC stationary phases allow for the retention of polar analytes that are not well-retained on conventional C18 columns.[2] Coupling HILIC with tandem mass spectrometry (MS/MS) provides excellent selectivity and sensitivity for quantification in complex biological matrices.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a robust, non-destructive technique that provides both qualitative and quantitative information.[3][4] Quantitative NMR (qNMR) can determine the concentration of this compound without the need for an identical standard for calibration, relying instead on a certified internal standard.[5] It is particularly useful for structural confirmation and for analyzing samples with high concentrations of the analyte.[6]

-

Capillary Electrophoresis (CE): CE is a high-resolution separation technique well-suited for charged and polar molecules.[7] It offers advantages such as low sample and reagent consumption and rapid analysis times.[8] When coupled with MS, CE-MS becomes a powerful tool for the analysis of complex mixtures containing polar toxins and metabolites.[9]

Quantitative Data Summary

The following table summarizes the quantitative performance data for the described analytical techniques based on available literature. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and method optimization.

| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Sample Matrix | Reference |

| HILIC-LC-MS/MS | 0.5 - 5 µg/L | 1.5 - 15 µg/L | 74 - 107 | Wine | [10] |

| UPLC-MS/MS | Not Specified | 2 ng/mL | 80.4 - 87.3 | Rat Plasma | [1] |

| Online-SPE-UHPLC-MS/MS | 0.5 pg/mL | 0.05 ng/mL | 96.0 - 102.3 | Human Urine | [11] |

| ¹H NMR | 2.7 mM (estimated) | 161.8 mM (estimated for SNR of 250) | Not Applicable | Toothpaste Extract | [12] |

| ¹H NMR (microprobe) | 28.5 µM | Not Specified | Not Applicable | Cholesterol Solution | [13] |

| Capillary Electrophoresis-MS/MS | 0.0018 - 0.120 mg/kg | Not Specified | Not Specified | Mussel Tissue | [9] |

Note: Recovery rates for HILIC-LC-MS/MS are presented as signal suppression/enhancement values. NMR recovery is not typically measured in the same way as chromatographic methods. The provided NMR LOD/LOQ values are illustrative examples from a study on fluoride and may vary for this compound.

Experimental Protocols

Protocol 1: HILIC-MS/MS for this compound Quantification in Marine Tissue

This protocol is a general guideline for the analysis of this compound in marine invertebrate tissue. Optimization may be required for specific sample types and instrumentation.

1. Sample Preparation: Homogenization and Extraction

-

Tissue Homogenization: Weigh approximately 100 mg of frozen marine tissue.[9][14] Homogenize the tissue in 1 mL of cold methanol:water (80:20, v/v) using a bead beater or rotor-stator homogenizer.[15]

-

Protein Precipitation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet proteins and cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.

-

Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in 100 µL of acetonitrile:water (90:10, v/v) for HILIC analysis.[16]

2. HILIC-MS/MS Analysis

-

LC System: A UPLC or HPLC system capable of high-pressure gradients.

-

Column: An Acquity BEH Amide column (e.g., 1.7 µm, 2.1 x 100 mm) is a suitable choice for separating polar metabolites.[15]

-

Mobile Phase A: Water with 20 mM ammonium formate and 0.1% formic acid.[15]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[15]

-

Gradient:

-

0-1 min: 95% B

-

1-8 min: Linear gradient to 50% B

-

8-9 min: Hold at 50% B

-

9.1-12 min: Return to 95% B and re-equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MS/MS Parameters:

-

Ion Source Temperature: 150°C

-

Desolvation Temperature: 500°C

-

Capillary Voltage: 3.0 kV

-